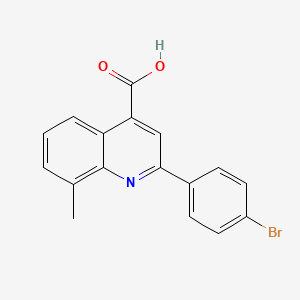

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid

CAS No.: 107027-44-1

Cat. No.: VC2017330

Molecular Formula: C17H12BrNO2

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107027-44-1 |

|---|---|

| Molecular Formula | C17H12BrNO2 |

| Molecular Weight | 342.2 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-8-methylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C17H12BrNO2/c1-10-3-2-4-13-14(17(20)21)9-15(19-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3,(H,20,21) |

| Standard InChI Key | AXOVQGHAUJNNRK-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O |

Introduction

Chemical Structure and Properties

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid (CAS: 107027-44-1) is an organic compound belonging to the quinoline carboxylic acid family. Its structure features a quinoline core with a 4-bromophenyl substituent at position 2, a methyl group at position 8, and a carboxylic acid moiety at position 4. This arrangement of functional groups creates a molecule with distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and organic synthesis .

The compound has a molecular formula of C17H12BrNO2 with a molecular weight of 342.2 g/mol. The presence of the bromine atom at the para position of the phenyl group provides an electronegative center that influences the compound's reactivity and binding properties. Meanwhile, the carboxylic acid group offers a site for derivatization through various chemical transformations .

Physicochemical Properties

The key physicochemical properties of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid are summarized in Table 1:

Structural Identification

Structural elucidation of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid typically employs multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the hydrogen and carbon environments within the molecule. The proton NMR spectrum would show signals for the methyl group (typically around 2.5-2.8 ppm), aromatic protons from both the quinoline core and the bromophenyl group (6.5-8.5 ppm range), and the carboxylic acid proton (often appearing as a broad signal between 10-13 ppm) .

Infrared spectroscopy would reveal characteristic absorption bands for the carboxylic acid group (C=O stretching around 1700-1725 cm−1), aromatic C=C stretching vibrations (1600-1400 cm−1), and C-Br stretching (typically in the 550-650 cm−1 region). Mass spectrometry provides confirmation of the molecular weight and fragmentation patterns specific to this compound's structure .

Synthetic Methodologies

Several synthetic approaches have been reported for preparing 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid and related derivatives, with the Pfitzinger reaction being the most widely employed method.

Pfitzinger Reaction

The Pfitzinger reaction represents a classical approach for synthesizing quinoline-4-carboxylic acids. This method involves the condensation of isatin derivatives with ketones under basic conditions. For 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid specifically, the reaction typically utilizes an appropriately substituted isatin (to incorporate the 8-methyl group) and 4-bromoacetophenone as key reactants .

A similar synthetic pathway described for related compounds involves reacting isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions. This approach typically yields the desired quinoline-4-carboxylic acid derivative through a condensation reaction followed by ring expansion .

Alternative Synthetic Routes

Alternative synthetic strategies for quinoline-4-carboxylic acid derivatives involve multi-step sequences. One such approach starts with 2-toluquinoline-4-carboxylic acid, which undergoes reaction with phenyl aldehyde at elevated temperatures (approximately 100°C) for several hours. The resulting intermediate can then be subjected to oxidation using potassium permanganate in alkaline conditions, followed by acidification with hydrochloric acid to obtain the carboxylic acid product .

Another synthetic pathway involves the preparation of ethyl 2-(4-bromophenyl)quinoline-4-carboxylate intermediate, which can be synthesized by refluxing the corresponding carboxylic acid in absolute ethanol containing concentrated sulfuric acid as a catalyst. This ester intermediate serves as a valuable precursor for further chemical modifications .

Chemical Reactivity and Derivatization

The reactivity of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is predominantly defined by its functional groups, particularly the carboxylic acid moiety and the bromine substituent. These functional groups provide multiple reaction sites for chemical transformations.

Esterification Reactions

The carboxylic acid group readily undergoes esterification reactions with various alcohols to form corresponding esters. This transformation typically involves heating the acid with the desired alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. Several ester derivatives of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid have been synthesized and characterized, including:

-

2-methylpropyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

-

Hexyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate (CAS: 355419-71-5)

These ester derivatives often exhibit different physicochemical properties compared to the parent acid, including increased lipophilicity and potentially altered biological activities.

Hydrazide Formation

Another important transformation involves the conversion of the carboxylic acid or its ester derivative to the corresponding hydrazide. This is typically achieved by reacting the ester (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) with hydrazine hydrate in boiling ethanol. The reaction generally proceeds for several hours and yields the hydrazide product, 2-(4-bromophenyl)quinoline-4-carbohydrazide .

The resulting hydrazide can serve as a versatile intermediate for further derivatization. For example, it can react with triethyl orthoformate to form ethyl-N-(2-(4-bromophenyl)quinoline-4-carbonyl)formohydrazonate, as demonstrated with similar compounds .

Structure-Reactivity Relationships

Biological Activities and Applications

2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid and related quinoline derivatives have been extensively studied for their diverse biological activities. These compounds demonstrate significant potential in various therapeutic applications.

Antimicrobial Properties

Quinoline derivatives, including 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, have been investigated for their antimicrobial activities against various pathogens. The antimicrobial mechanism of action for these compounds often involves DNA gyrase inhibition, which disrupts bacterial DNA replication and recombination processes .

The presence of the 4-bromophenyl group at position 2 and the methyl substituent at position 8 may contribute to the compound's ability to interact with bacterial targets. These structural features can enhance the molecule's binding affinity to specific bacterial enzymes or cellular components, potentially improving its antimicrobial efficacy.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activities is crucial for optimizing quinoline-4-carboxylic acid derivatives for specific applications.

Comparative Analysis of Structural Analogs

Table 2 presents a comparative analysis of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid and its structural analogs, highlighting how subtle structural modifications can lead to compounds with potentially different biological profiles:

Key Structure-Activity Insights

Several structural elements appear to influence the biological activities of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid and related compounds:

-

Quinoline Core: The basic quinoline scaffold is essential for biological activity, particularly for antimicrobial effects. This heterocyclic system provides a rigid framework that can interact with various biological targets .

-

Substituent at Position 2: The 4-bromophenyl group at position 2 contributes significantly to the compound's biological activities. The bromine atom, with its electronegative nature and size, can enhance binding interactions with target biomolecules .

-

Methyl Group at Position 8: This substituent affects the compound's lipophilicity and can influence its ability to penetrate biological membranes. Additionally, it may contribute to specific binding interactions with target proteins .

-

Carboxylic Acid at Position 4: This functional group provides a site for hydrogen bonding interactions with biological targets. It also serves as a versatile handle for chemical modifications, allowing for the creation of numerous derivatives with potentially enhanced activities .

-

Additional Substituents: The introduction of additional groups, such as halogens (Cl, F) at positions 6 or 7, can further modulate the compound's biological properties, potentially enhancing selectivity or potency against specific targets .

Analytical Methods for Characterization

Comprehensive characterization of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid is crucial for confirming its structure, assessing purity, and understanding its physicochemical properties. Various analytical techniques are employed for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. For 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, 1H NMR spectroscopy reveals characteristic signals for aromatic protons in the quinoline ring and bromophenyl group, typically appearing in the 7-8.5 ppm range. The methyl group at position 8 shows a distinctive signal around 2.5-2.8 ppm .

Similarly, 13C NMR spectroscopy provides information about the carbon environments within the molecule, with signals for the carboxylic carbon typically appearing around 165-175 ppm. Infrared (IR) spectroscopy helps identify functional groups, with characteristic bands for the carboxylic acid (C=O stretching around 1700-1725 cm−1) and aromatic rings (1600-1400 cm−1) .

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is commonly used for assessing the purity of 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid and monitoring reaction progress during its synthesis. Similarly, Thin-Layer Chromatography (TLC) provides a rapid method for following reactions and guiding purification procedures .

Mass Spectrometry

Mass spectrometry (MS) confirms the molecular weight of the compound and provides insights into its fragmentation pattern. For 2-(4-Bromophenyl)-8-methylquinoline-4-carboxylic acid, the molecular ion peak would appear at m/z 342, with characteristic isotope patterns due to the presence of bromine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume